molecular formula C8H5BrN4O B2746113 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde CAS No. 1807977-32-7

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde

Cat. No.: B2746113
CAS No.: 1807977-32-7
M. Wt: 253.059
InChI Key: BAUUDTQTJFBNJA-UHFFFAOYSA-N
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Description

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde is a heterocyclic compound that features a pyridine ring substituted with a bromo-triazole moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or thiourea can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Conversion to pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of pyridine-3-methanol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde is unique due to the combination of the bromo-triazole moiety and the pyridine-3-carbaldehyde structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUUDTQTJFBNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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